2-Isopropyl-5-nitroaniline

Description

BenchChem offers high-quality 2-Isopropyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

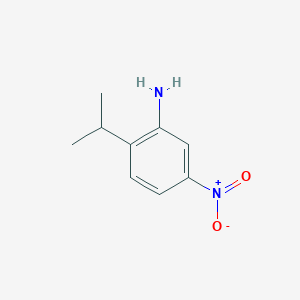

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEVGYZHNPSPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597065 | |

| Record name | 5-Nitro-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132475-93-5 | |

| Record name | 5-Nitro-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Isopropyl-5-nitroaniline CAS number 132475-93-5

An In-depth Technical Guide to 2-Isopropyl-5-nitroaniline

Abstract

This technical guide offers a comprehensive overview of 2-Isopropyl-5-nitroaniline (CAS No. 132475-93-5), a substituted aniline derivative of interest in synthetic organic chemistry. As a functionalized aromatic compound, it serves as a versatile intermediate for further chemical elaboration.[1] This document provides an in-depth analysis of its physicochemical properties, spectroscopic signature, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its handling, safety, and potential applications in research and development. The content herein is curated for an audience of researchers, medicinal chemists, and professionals in drug development, emphasizing the practical and theoretical considerations for utilizing this compound.

Molecular Profile and Physicochemical Properties

2-Isopropyl-5-nitroaniline, also known by its IUPAC name 5-nitro-2-propan-2-ylaniline, is a dark red oil at room temperature.[2][3] Its structure is characterized by an aniline core substituted with an isopropyl group ortho to the amine and a nitro group meta to the amine. This specific arrangement of an electron-donating group (amine), a bulky alkyl group (isopropyl), and a strong electron-withdrawing group (nitro) imparts distinct reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.[1][4]

Caption: Chemical structure of 2-Isopropyl-5-nitroaniline.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 132475-93-5 | [2][5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 180.20 g/mol | [3][4] |

| Appearance | Dark red oil | [2] |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Storage Conditions | Room temperature, sealed in dry conditions | [4][6] |

Spectroscopic Characterization

Full characterization of synthesized 2-Isopropyl-5-nitroaniline requires a suite of spectroscopic techniques. Published data provides confirmation via ¹H NMR and mass spectrometry.

| Technique | Data | Source |

| ¹H NMR | (300 MHz, CDCl₃): δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H), 7.50 (d, J = 2.7 Hz, 1H), 7.23 (d, J = 8.7 Hz, 1H), 2.91 (sept, J = 6.6 Hz, 1H), 1.28 (d, J = 6.9 Hz, 6H) | [2][7] |

| Mass Spectrometry | (m/z): 181 [M+H]⁺ | [2] |

Expert Interpretation of ¹H NMR Data:

-

The signals between 7.23 and 7.60 ppm are characteristic of protons on a substituted benzene ring. The distinct splitting patterns (doublet of doublets, doublet) are consistent with the 1,2,4-trisubstitution pattern.

-

The septet at 2.91 ppm is indicative of the methine (CH) proton of the isopropyl group, which is split by the six adjacent methyl protons.

-

The doublet at 1.28 ppm, integrating to 6H, corresponds to the two equivalent methyl (CH₃) groups of the isopropyl substituent.

For unambiguous structural confirmation, further analysis using ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is strongly recommended.

Synthesis Protocol and Mechanistic Discussion

The synthesis of 2-Isopropyl-5-nitroaniline is achieved via electrophilic aromatic substitution (nitration) of 2-isopropylaniline.[2] The following protocol is a self-validating system that provides a reliable method for obtaining the target compound, albeit in a modest yield as reported.

***dot graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#4285F4"];

start [label="Start: 2-Isopropylaniline in conc. HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Cool to 0 °C in Ice Bath"]; step2 [label="Slowly Add 70% HNO₃ (Nitrating Agent)"]; step3 [label="Stir at 0 °C for 30 min"]; step4 [label="Quench Reaction in Ice Water"]; step5 [label="Extract with Ethyl Acetate (EtOAc)"]; step6 [label="Wash Organic Layer with Sat. NaHCO₃"]; step7 [label="Concentrate by Evaporation"]; step8 [label="Purify via Silica Gel Column Chromatography\n(Eluent: EtOAc/Hexane 3:7)"]; end [label="Product: 2-Isopropyl-5-nitroaniline (Dark Red Oil)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end;

Sources

- 1. 132475-93-5|2-异丙基-5-硝基苯胺|2-Isopropyl-5-nitroaniline|-范德生物科技公司 [bio-fount.com]

- 2. 2-Isopropyl-5-nitroaniline | 132475-93-5 [chemicalbook.com]

- 3. 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl-5-nitroaniline - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Isopropyl-5-nitroaniline - Safety Data Sheet [chemicalbook.com]

- 6. piochem.com [piochem.com]

- 7. 2-Isopropyl-5-nitroaniline(132475-93-5) 1H NMR [m.chemicalbook.com]

A Guide to the Regioselective Synthesis of 2-Isopropyl-5-nitroaniline

This technical guide provides a comprehensive overview of the synthesis of 2-Isopropyl-5-nitroaniline, a valuable intermediate in various fields of organic synthesis, from 2-isopropylaniline. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and product characterization.

Strategic Overview: The Chemistry of Nitration

The conversion of 2-isopropylaniline to 2-Isopropyl-5-nitroaniline is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically, nitration. The core of this process involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The success of this synthesis hinges on controlling the regioselectivity, which is dictated by the electronic and steric influences of the substituents already present on the aniline ring.

The Electrophile: Generation of the Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects & The Role of the Anilinium Ion

Understanding the directing effects of the substituents on the 2-isopropylaniline starting material is critical to predicting the outcome of the reaction.

-

Amino Group (-NH₂): Under neutral conditions, the amino group is a powerful activating group and an ortho-, para- director due to the resonance donation of its lone pair of electrons into the benzene ring.[2][3][4][5]

-

Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activating group and also an ortho-, para- director through an inductive effect.[5][6]

However, the strongly acidic conditions required for nitration fundamentally alter the directing influence of the amino group. The lone pair on the nitrogen atom is protonated by the strong acid to form an anilinium ion (-NH₃⁺) .[1][3][7] This transformation is the key to the regioselectivity of this synthesis. The positively charged anilinium ion exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[6][7]

The final substitution pattern is a result of these competing influences:

-

The powerful meta-directing effect of the anilinium ion at position 1 strongly favors substitution at positions 3 and 5.

-

The isopropyl group at position 2 creates significant steric hindrance at the adjacent position 3.

-

Consequently, the electrophilic attack by the nitronium ion (NO₂⁺) occurs preferentially at the sterically accessible and electronically favored position 5. This position is meta to the anilinium group and para to the isopropyl group, resulting in the desired product, 2-Isopropyl-5-nitroaniline.

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow for the synthesis, purification, and characterization of 2-Isopropyl-5-nitroaniline.

Caption: Workflow for the synthesis of 2-Isopropyl-5-nitroaniline.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of 2-isopropylaniline.[8]

Materials and Reagents

| Reagent/Material | Formula | M.Wt. ( g/mol ) | CAS No. |

| 2-Isopropylaniline | C₉H₁₃N | 135.21 | 643-28-7 |

| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 144-55-8 |

| Silica Gel (for column) | SiO₂ | 60.08 | 7631-86-9 |

| Ice | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Procedure

-

Preparation of Amine Salt: In a suitable round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropylaniline (1.0 eq.) in 7 volumes of concentrated hydrochloric acid (e.g., 10 mL of aniline in 70 mL of HCl).

-

Cooling: Place the flask in an ice/salt bath and cool the solution to 0 °C with vigorous stirring.

-

Nitration: Slowly add 70% nitric acid (1.2 eq.) dropwise to the cold, stirring solution. It is crucial to maintain the reaction temperature at or below 0 °C throughout the addition to minimize byproduct formation.

-

Reaction Time: Once the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice to terminate the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 150 mL for a 10 mL scale reaction).

-

Neutralization: Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product will be a dark oil.

-

Purification: Purify the residue by silica gel column chromatography. Elute with a mixture of ethyl acetate and hexane (e.g., a 3:7 ratio) to isolate the final product.[8] The product, 2-Isopropyl-5-nitroaniline, is obtained as a dark red oil.[8]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | 2-Isopropylaniline (Starting Material)[9] | 2-Isopropyl-5-nitroaniline (Product)[10] |

| Molecular Formula | C₉H₁₃N | C₉H₁₂N₂O₂ |

| Molecular Weight | 135.21 g/mol | 180.20 g/mol |

| Appearance | Liquid | Dark red oil[8] |

| Boiling Point | 112-113 °C / 18 mmHg | Not available |

| Density | 0.955 g/mL at 25 °C | Not available |

Spectroscopic Data

The structure of 2-Isopropyl-5-nitroaniline is confirmed using the following spectroscopic methods.

| Data Type | Observed Data[8][11] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H), 7.50 (d, J = 2.7 Hz, 1H), 7.23 (d, J = 8.7 Hz, 1H), 4.45 (br s, 2H, -NH₂), 2.91 (sept, J = 6.6 Hz, 1H, -CH), 1.28 (d, J = 6.9 Hz, 6H, -CH(CH₃)₂) |

| Mass Spectrum (m/z) | 181 (M + H)⁺ |

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the electrophilic aromatic substitution mechanism for the nitration of 2-isopropylaniline.

Caption: Mechanism of the nitration of 2-isopropylaniline.

Safety and Hazard Management

The nitration of aromatic compounds is an energetic process that requires strict adherence to safety protocols. The reagents used are hazardous, and the reaction itself is highly exothermic.[12]

-

Chemical Hazards:

-

Concentrated Nitric and Sulfuric Acids: These are highly corrosive and potent oxidizing agents that can cause severe chemical burns upon contact with skin or eyes.[13][14][15] Their vapors are toxic and can damage the respiratory tract.[14][15] They react violently with many organic compounds.[14][16]

-

Anilines: 2-isopropylaniline and its nitro derivative are toxic and should be handled with care to avoid inhalation, ingestion, or skin absorption.[9]

-

-

Procedural Precautions:

-

Ventilation: All procedures must be performed in a certified chemical fume hood to prevent exposure to toxic fumes.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[13][14][15]

-

Temperature Control: The reaction is highly exothermic. Strict temperature control by maintaining an efficient ice bath and slow, controlled addition of the nitrating agent is critical to prevent a runaway reaction.[12]

-

Emergency Measures: Ensure immediate access to an emergency eyewash station and safety shower.[13][15] A spill kit containing a neutralizing agent, such as sodium carbonate or sand, should be readily available.[14][16]

-

-

Waste Disposal:

-

Acidic waste should be neutralized carefully before disposal.

-

Nitric acid waste should be segregated and not mixed with other organic or inorganic waste streams to prevent violent reactions.[16] Dispose of all chemical waste in accordance with institutional and environmental regulations.

-

Conclusion

The synthesis of 2-Isopropyl-5-nitroaniline from 2-isopropylaniline is a classic example of a regioselective electrophilic aromatic substitution. The key to achieving the desired 5-nitro isomer lies in understanding and exploiting the transformation of the strongly activating ortho-, para- directing amino group into a deactivating meta- directing anilinium ion under strongly acidic conditions. By carefully controlling the reaction temperature and following a systematic protocol for work-up and purification, this valuable chemical intermediate can be synthesized efficiently and safely. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully perform this synthesis.

References

- Nitration reaction safety - YouTube. (2024).

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).

- NITRIC ACID SAFETY. (n.d.). University of Washington.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

- Electrophilic substitution (case aniline): Nitration. (n.d.). YouTube.

- 2-Isopropyl-5-nitroaniline | 132475-93-5. (2025). ChemicalBook.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.

- Nitration of aniline. (2019). Chemistry Stack Exchange.

- Electrophilic Substitution of Anilines - Explanation and FAQs. (n.d.). Testbook.

- Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.

- 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108. (n.d.). PubChem.

- Electrophilic aromatic directing groups. (n.d.). Wikipedia.

- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.

- 2-Isopropyl-5-nitroaniline(132475-93-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube.

- Directing Effects in Electrophilic Substitution. (2025). Save My Exams.

- 2-Isopropylaniline | C9H13N | CID 12561. (n.d.). PubChem.

- 2-Isopropylaniline 97 643-28-7. (n.d.). Sigma-Aldrich.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 3. testbook.com [testbook.com]

- 4. youtube.com [youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2-Isopropyl-5-nitroaniline | 132475-93-5 [chemicalbook.com]

- 9. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Isopropyl-5-nitroaniline(132475-93-5) 1H NMR spectrum [chemicalbook.com]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. m.youtube.com [m.youtube.com]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. ehs.com [ehs.com]

- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

2-Isopropyl-5-nitroaniline molecular structure and IUPAC name

This guide provides a comprehensive technical overview of 2-isopropyl-5-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, synthesis, and potential applications, with a focus on its relevance in medicinal chemistry.

Introduction: The Strategic Importance of Nitroaromatic Compounds

Nitroaromatic compounds are a cornerstone in the synthesis of a vast array of industrial and pharmaceutical molecules. The nitro group, a powerful electron-withdrawing moiety, significantly influences a molecule's reactivity and biological activity.[1][2][3] Its presence can be a precursor to an amino group, a common pharmacophore, and can modulate the physicochemical properties of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Isopropyl-5-nitroaniline, with its specific substitution pattern, presents a unique combination of steric and electronic features, making it a valuable building block for targeted synthesis.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and interactions. This section details the molecular architecture and formal naming conventions for 2-isopropyl-5-nitroaniline.

IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 5-nitro-2-propan-2-ylaniline .[4]

Common synonyms for this compound include:

Molecular Structure and Representation

The molecular structure consists of an aniline ring substituted with an isopropyl group at position 2 and a nitro group at position 5.

Caption: 2D representation of the 2-Isopropyl-5-nitroaniline molecular structure.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity.

| Property | Value | Source |

| CAS Number | 132475-93-5 | [4][5][6] |

| Molecular Formula | C₉H₁₂N₂O₂ | [4][6] |

| Molecular Weight | 180.20 g/mol | [4][6] |

| Appearance | Dark red oil | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |

Synthesis and Purification

The synthesis of 2-isopropyl-5-nitroaniline is a critical process for its availability in research and development. A common laboratory-scale synthesis involves the nitration of 2-isopropylaniline.[5]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2-isopropyl-5-nitroaniline.

Caption: General workflow for the synthesis of 2-Isopropyl-5-nitroaniline.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 2-isopropyl-5-nitroaniline.[5]

-

Reaction Setup: A solution of 2-isopropylaniline (1.0 eq) is dissolved in concentrated hydrochloric acid. The mixture is cooled to 0°C in an ice bath.

-

Nitration: 70% nitric acid (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.

-

Reaction Monitoring: The reaction mixture is stirred at 0°C for 30 minutes.

-

Workup: The reaction is quenched by pouring the mixture into ice water. The aqueous phase is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic phase is then concentrated, and the residue is purified by silica gel column chromatography.

Spectroscopic Characterization

Structural elucidation and purity assessment are paramount. Spectroscopic data provides definitive confirmation of the synthesized molecule's identity.

-

¹H NMR (CDCl₃, 300 MHz): δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H), 7.50 (d, J = 2.7 Hz, 1H), 7.23 (d, J = 8.7 Hz, 1H), 2.91 (sept, J = 6.6 Hz, 1H), 1.28 (d, J = 6.9 Hz, 6H).[5]

-

Mass Spectrum (m/z): 181 (M + H)⁺.[5]

Applications in Drug Development and Medicinal Chemistry

Nitroaniline derivatives are valuable intermediates in the synthesis of pharmaceuticals.[2][7] The nitro group can be readily reduced to an amine, which can then be further functionalized. The specific substitution pattern of 2-isopropyl-5-nitroaniline offers a scaffold for the synthesis of a variety of bioactive molecules.

Role as a Synthetic Building Block

The presence of three distinct functional handles—the amino group, the nitro group, and the aromatic ring—allows for a range of chemical transformations.

Caption: Potential synthetic transformations of 2-Isopropyl-5-nitroaniline.

The isopropyl group provides steric bulk, which can influence the regioselectivity of subsequent reactions and can also play a role in the binding of the final molecule to its biological target. The relative positions of the amino and nitro groups allow for the synthesis of various heterocyclic systems after reduction of the nitro group.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) for 2-isopropyl-5-nitroaniline.[8] As with all nitroaromatic compounds, appropriate personal protective equipment should be used, and the compound should be handled in a well-ventilated area.

Conclusion

2-Isopropyl-5-nitroaniline is a versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it a valuable tool for the creation of novel molecular entities. This guide provides a foundational understanding of its key characteristics to support its effective application in research and development.

References

- 1. svedbergopen.com [svedbergopen.com]

- 2. mdpi.com [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Isopropyl-5-nitroaniline | 132475-93-5 [chemicalbook.com]

- 6. 2-Isopropyl-5-nitroaniline - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. chemicalbook.com [chemicalbook.com]

Technical Guide to the Physicochemical Characterization of 2-Isopropyl-5-nitroaniline

Abstract: This technical guide provides a comprehensive overview of the physical properties of 2-Isopropyl-5-nitroaniline, with a specific focus on its melting and boiling points. Recognizing that experimentally determined values for this specific compound are not widely published, this document outlines the authoritative, field-proven methodologies for their determination. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of compound characterization for purity assessment and quality control. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in established laboratory techniques.

Introduction to 2-Isopropyl-5-nitroaniline

2-Isopropyl-5-nitroaniline, with the chemical formula C₉H₁₂N₂O₂, is an aromatic amine derivative.[1][2] Its structure, featuring an aniline core substituted with an isopropyl group and a nitro group, makes it a compound of interest in synthetic organic chemistry, potentially as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyestuffs. The precise characterization of its physical properties is a fundamental prerequisite for its application in any research or development context, ensuring identity, purity, and batch-to-batch consistency.

Physical and Chemical Properties

A summary of the known and computed properties for 2-Isopropyl-5-nitroaniline is presented below. It is critical to note that while computed values are useful for prediction, they must be confirmed by empirical measurement.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| CAS Number | 132475-93-5 | ChemicalBook[3] |

| Melting Point | Not available | Sunway Pharm Ltd[4] |

| Boiling Point | Not available | Sunway Pharm Ltd[4] |

| XLogP3 | 2.6 | PubChem[1] |

For context, a related compound, 2-nitroaniline, has a melting point of 71.5 °C and a boiling point of 284 °C.[5] This comparison underscores the necessity of experimental determination for each unique compound.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. The following protocol describes the capillary method, a standard and reliable technique for this determination.

Principle of Melting Point Determination

The principle is straightforward: a small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is recorded.[6] This transition is observed in a capillary tube placed within a calibrated heating block.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the 2-Isopropyl-5-nitroaniline sample is completely dry and finely powdered. This can be achieved by grinding the crystals on a clean, dry surface like a watch glass.[7]

-

Take a capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame until the glass melts and closes the opening.[8] Allow it to cool.

-

-

Loading the Capillary Tube:

-

Press the open end of the cooled capillary tube into the powdered sample. A small amount of the compound will enter the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder down.[9] Repeat until a packed column of 1-2 mm in height is achieved at the bottom of the tube.[8] An excessive amount of sample can lead to inaccurate results.[8]

-

-

Measurement with a Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):

-

Insert the loaded capillary tube into the sample holder of the apparatus.[6][9]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick run by heating at a high rate (e.g., 10-20 °C/minute) to get a rough estimate.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the expected melting point is approached. A slow heating rate is crucial for accuracy.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[7]

-

The melting point is reported as the range T1 - T2.

-

Perform at least two careful determinations to ensure consistency.

-

Workflow for Melting Point Determination

Caption: Workflow for micro boiling point determination using a Thiele tube.

Conclusion

The precise determination of physical properties such as melting and boiling points is a cornerstone of chemical and pharmaceutical science. For novel or less-characterized compounds like 2-Isopropyl-5-nitroaniline, the application of rigorous, validated experimental protocols is not merely a recommendation but a necessity. The methodologies outlined in this guide provide a robust framework for obtaining reliable data, ensuring the quality, purity, and identity of the material under investigation. These fundamental data points are indispensable for subsequent research, development, and quality control activities.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18980108, 2-Isopropyl-5-nitroaniline. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

- Faculty of Science, Tishk International University. (2021). experiment (1) determination of melting points.

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Determination Of Boiling Points. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-isopropyl-5-nitroaniline (C9H12N2O2). Retrieved from [Link]

-

Wikipedia. (2023, November 28). 2-Nitroaniline. Retrieved from [Link]

-

Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

Sources

- 1. 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-isopropyl-5-nitroaniline (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Isopropyl-5-nitroaniline | 132475-93-5 [chemicalbook.com]

- 4. 2-Isopropyl-5-nitroaniline - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. westlab.com [westlab.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

Navigating the Solubility Landscape of 2-Isopropyl-5-nitroaniline: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-isopropyl-5-nitroaniline (CAS No. 132475-93-5), a key intermediate in various synthetic pathways. In the notable absence of quantitative solubility data in publicly accessible literature, this document serves as a critical resource by establishing a predictive framework based on the compound's physicochemical properties. It further provides detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 2-isopropyl-5-nitroaniline in their work, from reaction optimization and purification to formulation development.

Introduction: The Significance of Solubility in the Application of 2-Isopropyl-5-nitroaniline

2-Isopropyl-5-nitroaniline is an aromatic amine whose utility in organic synthesis is intrinsically linked to its solubility characteristics. The selection of an appropriate solvent is paramount for achieving optimal reaction kinetics, ensuring efficient purification through crystallization, and formulating stable solutions for downstream applications. An understanding of its solubility profile allows for the rational design of experimental conditions, minimizing solvent waste and maximizing yield and purity. This guide addresses the current information gap by providing a theoretical and practical framework for approaching the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of the molecular structure and physicochemical properties of 2-isopropyl-5-nitroaniline is the cornerstone for predicting its solubility behavior.

Table 1: Physicochemical Properties of 2-Isopropyl-5-nitroaniline

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| IUPAC Name | 5-nitro-2-propan-2-ylaniline | PubChem[1] |

The predicted XLogP3 value of 2.6 indicates that 2-isopropyl-5-nitroaniline is a moderately lipophilic compound, suggesting a greater affinity for organic solvents over aqueous media.[1] The presence of a polar nitro group (-NO₂) and an amino group (-NH₂) introduces the capacity for hydrogen bonding, which can influence its solubility in protic solvents. Conversely, the nonpolar isopropyl group and the benzene ring contribute to its solubility in nonpolar solvents.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[2][3]

Table 2: Predicted Qualitative Solubility of 2-Isopropyl-5-nitroaniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of the solvent can hydrogen bond with the nitro and amino groups of the solute. |

| Ketones | Acetone | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Soluble | The ester group provides polarity and hydrogen bond accepting capabilities. Synthesis data indicates its use in extraction.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than alcohols and ketones but can still engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring of the solute will interact favorably with the aromatic solvent. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will limit solubility. Synthesis data indicates its use as a chromatography eluent, suggesting lower solubility.[4] |

It is imperative to note that these are predictions. For any critical application, experimental verification is essential.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, the following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of 2-isopropyl-5-nitroaniline. The isothermal equilibrium (shake-flask) method is a robust and widely accepted technique for this purpose.[5]

Causality Behind Experimental Choices

The choice of the isothermal equilibrium method is deliberate. It is a thermodynamically sound approach that ensures the system reaches a true equilibrium between the dissolved and undissolved solute, providing a reliable measure of solubility at a given temperature. The extended equilibration time is crucial for compounds that may have slow dissolution kinetics. The use of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved solute.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-isopropyl-5-nitroaniline in a selected organic solvent at a specific temperature.

Materials:

-

2-Isopropyl-5-nitroaniline (of known purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of solid 2-isopropyl-5-nitroaniline to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to sample at multiple time points to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of 2-isopropyl-5-nitroaniline of known concentrations.

-

Determine the concentration of 2-isopropyl-5-nitroaniline in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Workflow

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Isopropyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of NMR in Pharmaceutical Sciences

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development. Its ability to provide detailed structural information at the atomic level makes it a cornerstone for the characterization of small molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data of 2-isopropyl-5-nitroaniline, a substituted aniline of interest in medicinal chemistry. By presenting and interpreting its NMR data, we aim to provide a practical framework for the structural elucidation of similar compounds, emphasizing the principles of scientific integrity and experimental rigor that are paramount in the pharmaceutical industry.

¹H NMR Spectral Data of 2-Isopropyl-5-nitroaniline

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 2-isopropyl-5-nitroaniline, the spectrum is characterized by signals from the aromatic protons and the isopropyl group. The data presented below was acquired in deuterated chloroform (CDCl₃) at 300 MHz.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6 | 7.60 | dd | 8.1, 2.7 | 1H |

| H-4 | 7.50 | d | 2.7 | 1H |

| H-3 | 7.23 | d | 8.7 | 1H |

| -CH(CH₃)₂ | 2.91 | sept | 6.6 | 1H |

| -CH(CH ₃)₂ | 1.28 | d | 6.9 | 6H |

Table 1: ¹H NMR spectral data of 2-Isopropyl-5-nitroaniline.[1]

Interpretation of the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum of 2-isopropyl-5-nitroaniline is a logical process of assigning each signal to a specific proton or group of protons in the molecule.

-

Aromatic Region (7.23-7.60 ppm): The three signals in this region correspond to the three protons on the benzene ring. The electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and isopropyl groups create a distinct substitution pattern that dictates the chemical shifts and coupling patterns of these protons.

-

The proton at 7.60 ppm (H-6) appears as a doublet of doublets (dd), indicating coupling to two non-equivalent neighboring protons. This pattern is consistent with its position ortho to the nitro group and meta to the amino group.

-

The signal at 7.50 ppm (H-4) is a doublet (d), suggesting coupling to only one adjacent proton. This corresponds to the proton situated between the nitro and amino groups.

-

The upfield aromatic signal at 7.23 ppm (H-3) , also a doublet (d), is assigned to the proton ortho to the amino group, which experiences its shielding effect.

-

-

Aliphatic Region (1.28-2.91 ppm): This region contains the signals from the isopropyl group.

-

The septet at 2.91 ppm is characteristic of a proton coupled to six equivalent protons, which is the case for the methine proton (-CH) of the isopropyl group.

-

The doublet at 1.28 ppm , integrating to six protons, is assigned to the two equivalent methyl groups (-CH₃) of the isopropyl substituent.

-

¹³C NMR Spectral Data of 2-Isopropyl-5-nitroaniline (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-5 | 149.0 |

| C-1 | 146.0 |

| C-2 | 135.0 |

| C-3 | 129.0 |

| C-6 | 118.0 |

| C-4 | 115.0 |

| C H(CH₃)₂ | 28.0 |

| -CH(C H₃)₂ | 22.0 |

Table 2: Predicted ¹³C NMR spectral data of 2-Isopropyl-5-nitroaniline.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight non-equivalent carbon atoms in 2-isopropyl-5-nitroaniline.

-

Aromatic Region (115.0-149.0 ppm): The six signals in this region are assigned to the carbons of the benzene ring.

-

The carbons directly attached to the nitro and amino groups (C-5 and C-1 ) are expected to be the most downfield due to the strong electronic effects of these substituents.

-

The carbon bearing the isopropyl group (C-2 ) will also be significantly downfield.

-

The remaining three carbons of the benzene ring (C-3, C-4, and C-6 ) will have chemical shifts determined by their relative positions to the substituents.

-

-

Aliphatic Region (22.0-28.0 ppm):

-

The signal for the methine carbon (-CH- ) of the isopropyl group is predicted to be around 28.0 ppm .

-

The two equivalent methyl carbons (-CH₃ ) are expected to appear further upfield, at approximately 22.0 ppm .

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following is a step-by-step methodology for preparing and running an NMR sample, suitable for a compound like 2-isopropyl-5-nitroaniline.

1. Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[7]

-

Choosing the Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7][8] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the tube.

-

Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

2. NMR Instrument Setup and Data Acquisition:

-

Insertion of the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

-

Locking and Shimming: The instrument's software is used to lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition Parameters:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the number of scans (e.g., 16), relaxation delay, and spectral width.

-

¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Acquisition: Initiate the data acquisition process.

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integration and Peak Picking: For ¹H NMR, the peak areas are integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the precise chemical shift of each peak is determined.

NMR Data Analysis Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow from sample preparation to the final interpretation of the NMR data.

A schematic representation of the NMR analysis workflow.

Conclusion: The Power of Integrated Spectral Data

The detailed analysis of the ¹H and predicted ¹³C NMR spectra of 2-isopropyl-5-nitroaniline demonstrates the power of NMR spectroscopy in unequivocally determining the structure of organic molecules. For professionals in drug development, a thorough understanding of NMR data acquisition, processing, and interpretation is fundamental for ensuring the identity, purity, and quality of pharmaceutical compounds.[1][9] This guide provides a foundational understanding of these principles, using a specific molecule as a case study, to aid researchers and scientists in their daily work.

References

- Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC - NIH. (n.d.).

- NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24).

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (2024, May 22).

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.).

- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).

- NMR under GxP in Drug Development and Manufacturing | Almac. (n.d.).

- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. (2019, December 11).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. (n.d.).

- 12_nmr_sample_preparation_20... - Imperial College London. (n.d.).

- A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene - Benchchem. (n.d.).

- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.).

- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.).

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. azooptics.com [azooptics.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. almacgroup.com [almacgroup.com]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Isopropyl-5-nitroaniline

Abstract

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Isopropyl-5-nitroaniline, a key intermediate in various synthetic pathways. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond rote protocols to deliver a foundational understanding of the analytical choices involved. We will explore the core principles of ionization and fragmentation as they apply to this specific molecule, present detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a mechanistic interpretation of the resulting mass spectra. The guide is structured to ensure scientific integrity, with each procedural step explained and validated by established principles, supported by authoritative citations.

Introduction: The Analytical Imperative

2-Isopropyl-5-nitroaniline is an aromatic amine whose purity and structural integrity are critical for its downstream applications in pharmaceutical and chemical synthesis. Mass spectrometry (MS) stands as the definitive analytical tool for its characterization, offering unparalleled sensitivity and structural specificity. A robust MS method not only confirms the molecular weight but also provides a unique fragmentation "fingerprint" that can unambiguously identify the compound and distinguish it from potential isomers or impurities. This guide will dissect the analytical process, empowering the scientist to develop and execute a validated MS workflow for this specific analyte.

Analyte Profile: Physicochemical Properties of 2-Isopropyl-5-nitroaniline

A thorough understanding of the analyte's properties is the bedrock of method development. These characteristics dictate the optimal choice of sample preparation, chromatographic separation, and ionization technique.

Table 1: Physicochemical Properties of 2-Isopropyl-5-nitroaniline

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight (Avg.) | 180.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 180.089877630 Da | PubChem[1] |

| IUPAC Name | 5-nitro-2-propan-2-ylaniline | PubChem[1] |

| CAS Number | 132475-93-5 | PubChem[1] |

| Predicted XLogP3 | 2.6 | PubChem[1] |

| Appearance | Reported as a dark red oil | ChemicalBook[2] |

The moderate lipophilicity (XLogP3 of 2.6) and the presence of a basic amine group and a polar nitro group make 2-Isopropyl-5-nitroaniline amenable to both GC-MS (with sufficient volatility) and LC-MS analysis.

Foundational Principles: Selecting the Right Analytical Approach

The choice between GC-MS and LC-MS hinges on the analyte's properties and the analytical question at hand. For routine purity checks where the analyte is thermally stable, GC-MS with Electron Ionization (EI) is a powerful choice due to its highly reproducible fragmentation patterns and extensive spectral libraries. For more complex matrices or for analytes requiring higher sensitivity and softer ionization, LC-MS with Electrospray Ionization (ESI) is the superior technique.

-

Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (~70 eV), inducing extensive and predictable fragmentation.[3] The resulting mass spectrum is a rich fingerprint, ideal for structural elucidation and library matching. Aromatic compounds like this one tend to produce stable molecular ions, which is beneficial for identification.[4]

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5] For an aromatic amine, ESI in positive ion mode is highly effective. The basic amine group readily accepts a proton in an acidified mobile phase, forming a stable protonated molecule, [M+H]⁺.[6][7] This ion can then be isolated and fragmented in a tandem mass spectrometer (MS/MS) to generate structurally significant data.

Experimental Workflow: From Sample to Spectrum

A reproducible workflow is critical for data integrity. The following diagram and protocols outline the key steps for a comprehensive analysis.

Caption: Overall workflow for MS analysis of 2-Isopropyl-5-nitroaniline.

Sample Preparation Protocol

Causality: The goal is to create a clean, particulate-free solution of the analyte at a known concentration, suitable for injection. The choice of solvent is critical for analyte solubility and compatibility with the chromatographic system.

-

Stock Solution: Accurately weigh ~10 mg of 2-Isopropyl-5-nitroaniline.

-

Solubilization: Transfer the analyte to a 10 mL volumetric flask. For GC-MS, dissolve in HPLC-grade Dichloromethane or Ethyl Acetate. For LC-MS, dissolve in HPLC-grade Methanol or Acetonitrile.

-

Working Solution: Perform serial dilutions from the stock solution to achieve a final concentration of ~1-10 µg/mL. The final diluent should match the initial mobile phase (for LC) or injection solvent (for GC).

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the instrument.

GC-MS Analysis Protocol (Self-Validating System)

This protocol is designed for robust identification based on retention time and fragmentation pattern.

Table 2: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | General-purpose, non-polar column suitable for aromatic amines. |

| Injection Vol. | 1 µL (Split 20:1) | Prevents column overloading and ensures sharp peaks. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | Provides good separation from potential impurities. |

| MS System | Agilent 5977 or equivalent | Industry-standard single quadrupole detector. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Source Temp. | 230 °C | Standard operating temperature. |

| Quad Temp. | 150 °C | Standard operating temperature. |

| Scan Range | m/z 40-300 | Covers the molecular ion and all expected fragments. |

LC-MS/MS Analysis Protocol (Self-Validating System)

This protocol is optimized for high sensitivity and specificity using tandem mass spectrometry.

Table 3: Recommended LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for efficient separation. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase column offering good retention for moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI.[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 10% B to 95% B over 5 min | A standard gradient to elute the analyte with good peak shape. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2 µL | Standard volume for UPLC systems. |

| MS System | Triple Quadrupole (e.g., Sciex 7500) | Required for MS/MS (SRM/MRM) experiments. |

| Ion Source | Electrospray Ionization (ESI), Positive | Optimal for protonating the basic amine group.[6] |

| Capillary Voltage | +3.5 kV | Standard voltage for stable spray. |

| Source Temp. | 500 °C | Aids in desolvation of the ESI droplets. |

| Precursor Ion | m/z 181.1 | The [M+H]⁺ ion of the analyte.[2] |

| Product Ions | To be determined (see Sec. 5.2) | Specific fragments used for quantification and confirmation. |

| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |

Fragmentation Analysis & Mechanistic Interpretation

The core of mass spectrometric analysis is the interpretation of fragmentation patterns. These cleavages are not random; they are governed by the principles of chemical stability.

Electron Ionization (EI) Fragmentation Pathway

Under EI, the initial event is the removal of an electron to form the molecular ion (M•⁺) at m/z 180. The fragmentation is driven by the presence of the isopropyl group, the nitro group, and the aromatic ring.

-

Alpha-Cleavage (Benzylic Cleavage): The most favorable initial fragmentation for alkylbenzenes is the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic carbocation. This results in a prominent peak at m/z 165 .

-

Nitro Group Rearrangements: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da) radicals.[9][10]

-

Loss of •NO₂ from the molecular ion (m/z 180) yields a fragment at m/z 134 .

-

Loss of •NO from the molecular ion (m/z 180) gives a fragment at m/z 150 . This often involves a rearrangement where an oxygen atom is transferred to the ring (the "nitro-nitrite" rearrangement).

-

Caption: Predicted ESI-CID fragmentation pathway for 2-Isopropyl-5-nitroaniline.

Summary of Key Ions

Table 4: Expected Key Ions for 2-Isopropyl-5-nitroaniline

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| EI | 180 (M•⁺) | 165 | •CH₃ | Benzylic Cation |

| EI | 180 (M•⁺) | 134 | •NO₂ | Isopropyl aniline radical cation |

| EI | 180 (M•⁺) | 150 | •NO | Rearranged [M-NO]⁺ ion |

| ESI-CID | 181 ([M+H]⁺) | 139 | C₃H₆ | Protonated 4-nitroaniline |

Data Interpretation and Ensuring Trustworthiness

A trustworthy analysis is a self-validating one. Beyond simply identifying peaks, a senior scientist must critically evaluate the data.

-

Isotopic Pattern: For the molecular ion (m/z 180/181), check for the presence of the A+1 peak, which arises from the natural abundance of ¹³C. For a molecule with 9 carbons, the A+1 peak should be approximately 9.9% of the A peak intensity. This confirms the carbon count and validates the molecular ion assignment.

-

Fragment Ratios: In EI-MS, the relative intensities of the fragment ions should be constant under standardized conditions. The m/z 165 peak is expected to be the base peak (most intense). In LC-MS/MS, the ratio of two different product ions (e.g., m/z 139 and another minor fragment) can be used as a confirmation criterion in regulated analyses.

-

Chromatographic Peak Shape: A sharp, symmetrical chromatographic peak indicates good performance and lack of matrix interference. Tailing or fronting can suggest issues with the column or sample preparation that need to be addressed.

-

Blank Analysis: Always analyze a solvent blank before and after the sample to ensure that there is no carryover and that the system is clean. This is fundamental to data integrity.

Conclusion

The mass spectrometric analysis of 2-Isopropyl-5-nitroaniline is a robust and definitive method for its identification and characterization. By understanding the fundamental principles of ionization and fragmentation, scientists can move beyond black-box analysis to a state of informed interpretation. Electron Ionization provides a rich, library-matchable fingerprint ideal for structural confirmation, with key fragments at m/z 165, 150, and 134. Electrospray Ionization coupled with tandem MS offers high sensitivity and specificity, characterized by the fragmentation of the [M+H]⁺ ion at m/z 181 to a key product ion at m/z 139. By implementing the structured workflows and self-validating protocols detailed in this guide, researchers can generate high-quality, trustworthy data essential for advancing their scientific and developmental objectives.

References

-

PubChem. (n.d.). 2-Isopropyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link] [1]2. PubChemLite. (2025). 2-isopropyl-5-nitroaniline (C9H12N2O2). Université du Luxembourg. Retrieved from [Link]

Sources

- 1. 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isopropyl-5-nitroaniline | 132475-93-5 [chemicalbook.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. jove.com [jove.com]

- 6. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Infrared (IR) spectroscopy of 2-Isopropyl-5-nitroaniline

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Isopropyl-5-nitroaniline

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2-Isopropyl-5-nitroaniline. As a substituted aniline, this compound possesses distinct functional groups—a primary aromatic amine, a nitro group, and an isopropyl substituent on a benzene ring—that give rise to a unique and interpretable IR spectrum. This document serves as a practical resource for researchers in pharmaceutical development and analytical chemistry, offering a foundational understanding of the molecule's vibrational properties. We will delve into a detailed functional group analysis to predict the IR absorption bands, present a robust experimental protocol for acquiring high-quality spectra, and provide a systematic approach to spectral interpretation. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction to 2-Isopropyl-5-nitroaniline and the Principles of IR Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, scissoring, etc.). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For a molecule like 2-Isopropyl-5-nitroaniline, with its multifunctional nature, IR spectroscopy is an invaluable tool for structural confirmation and quality control.

Chemical Structure and Properties of 2-Isopropyl-5-nitroaniline

2-Isopropyl-5-nitroaniline (C9H12N2O2) is an aromatic compound with a molecular weight of 180.20 g/mol .[1] Its structure consists of an aniline core substituted with an isopropyl group at the 2-position and a nitro group at the 5-position. The presence of both electron-donating (amine and isopropyl) and electron-withdrawing (nitro) groups on the aromatic ring influences its electronic properties and, consequently, its vibrational spectrum.

Figure 1: Chemical structure of 2-Isopropyl-5-nitroaniline.

Predicted Infrared Spectrum: A Functional Group Analysis

The IR spectrum of 2-Isopropyl-5-nitroaniline is a composite of the vibrational modes of its constituent parts. A systematic analysis of each functional group allows for the prediction of the major absorption bands.

Primary Aromatic Amine (-NH₂) Vibrations

-

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric N-H stretching vibrations. For aromatic amines, these bands typically appear at slightly higher frequencies than their aliphatic counterparts.[3][4] We anticipate a pair of medium-intensity bands for 2-Isopropyl-5-nitroaniline in this region.

-

N-H Bending (Scissoring): A characteristic N-H bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ range.[5][6] This band can sometimes be sharp and might be mistaken for a carbonyl absorption if not carefully considered in the context of the entire spectrum.

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335-1250 cm⁻¹.[5][6]

-

N-H Wagging: A broad, strong band resulting from the out-of-plane wagging of the N-H bonds can be observed in the 910-665 cm⁻¹ region for primary and secondary amines.[5][6]

Nitro (-NO₂) Group Vibrations

The nitro group is characterized by two strong and easily identifiable stretching vibrations due to the high polarity of the N-O bonds.[7]

-

Asymmetric N-O Stretching: For aromatic nitro compounds, this intense absorption is expected in the 1550-1475 cm⁻¹ range.[8][9][10]

-

Symmetric N-O Stretching: A second strong band, corresponding to the symmetric stretch, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[8][9][10]

The presence of these two distinct, strong bands is a reliable indicator of a nitro group.[7]

Isopropyl Group and Aromatic Ring C-H Vibrations

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring typically results in weak to medium absorptions just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[11]

-

Aliphatic C-H Stretching: The isopropyl group's C-H bonds will produce medium to strong stretching bands just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range.

-

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations for substituted benzenes are found in the 900-675 cm⁻¹ region.[11] The specific pattern of these bands can provide information about the substitution pattern on the aromatic ring.

-

Aliphatic C-H Bending: The isopropyl group will show characteristic bending vibrations. A doublet is often observed around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ due to the gem-dimethyl structure.[12]

Aromatic Ring C=C Stretching

The carbon-carbon stretching vibrations within the aromatic ring typically produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[11]

Experimental Protocol for FT-IR Analysis

To obtain a high-quality, reproducible IR spectrum of solid 2-Isopropyl-5-nitroaniline, the Potassium Bromide (KBr) pellet method is a reliable and widely used technique.[13][14]

Sample Preparation: KBr Pellet Method

The principle behind this method is to disperse the solid sample within an IR-transparent matrix (KBr) to form a thin, transparent pellet that allows for analysis via transmission spectroscopy.[14]

Materials:

-

2-Isopropyl-5-nitroaniline (1-2 mg)

-

Dry, spectroscopic grade Potassium Bromide (KBr) powder (100-200 mg)

-

Agate mortar and pestle

-

Pellet die and hydraulic press

Step-by-Step Protocol:

-

Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator to prevent moisture absorption, which can interfere with the spectrum.

-

Grinding: Place approximately 1-2 mg of the 2-Isopropyl-5-nitroaniline sample into a clean, dry agate mortar.[13]

-

Mixing: Add 100-200 mg of the dried KBr powder to the mortar.

-

Homogenization: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.

-

Pellet Pressing: Transfer the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[13]

-

Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Figure 2: Experimental workflow for the KBr pellet method.

Instrumental Parameters and Data Acquisition

For reliable results, the following FT-IR spectrometer settings are recommended:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

Background: A background spectrum of a blank KBr pellet or the empty sample compartment should be collected prior to sample analysis.

Interpretation of the IR Spectrum of 2-Isopropyl-5-nitroaniline

A detailed interpretation involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Summary of Expected Absorption Bands

The following table summarizes the predicted key vibrational frequencies for 2-Isopropyl-5-nitroaniline.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3100-3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2975-2850 | C-H Stretch | Isopropyl Group | Medium to Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1550-1475 | N-O Asymmetric Stretch | Nitro Group | Strong |

| ~1385 & ~1365 (doublet) | C-H Bend | Isopropyl Group | Medium |

| 1360-1290 | N-O Symmetric Stretch | Nitro Group | Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Spectral Deconvolution and Peak Assignment

-

High-Frequency Region (4000-2500 cm⁻¹):

-

Double Bond Region (2000-1500 cm⁻¹):

-

Fingerprint Region (1500-400 cm⁻¹):

-

This region is complex but highly informative.

-

Locate the second strong NO₂ symmetric stretching band between 1360-1290 cm⁻¹.[8][16]

-

Pinpoint the isopropyl C-H bending doublet around 1385 cm⁻¹ and 1365 cm⁻¹.

-

The strong aromatic C-N stretch should be visible between 1335-1250 cm⁻¹.[4][5]

-

Finally, analyze the pattern of strong C-H out-of-plane bending bands below 900 cm⁻¹ to confirm the aromatic substitution pattern.

-

Conclusion

The infrared spectrum of 2-Isopropyl-5-nitroaniline is rich with information, providing clear, distinguishable bands for each of its primary functional groups. The primary amine is identified by its characteristic N-H stretches and bends. The nitro group is confirmed by its two very strong asymmetric and symmetric stretching vibrations. The aliphatic and aromatic C-H stretches are clearly separated above and below the 3000 cm⁻¹ mark, and the isopropyl group is further evidenced by its C-H bending doublet in the fingerprint region. By following the systematic approach to sample preparation and spectral interpretation outlined in this guide, researchers can confidently use IR spectroscopy to verify the identity and structural integrity of 2-Isopropyl-5-nitroaniline.

References

- IR: amines. (n.d.). In University of Colorado Boulder Department of Chemistry.

- Nitro Groups. (n.d.). In University of Colorado Boulder Department of Chemistry.

- Sample Preparation for FTIR Analysis. (n.d.). In Drawell.

- IR Spectroscopy of Solids. (n.d.). In University of Colorado Boulder Department of Chemistry.

- IR: nitro groups. (n.d.). In University of Colorado Boulder Department of Chemistry.

- Infrared Spectrometry. (n.d.). In Michigan State University Department of Chemistry.

- FT-IR sample preparation. (n.d.). In Northern Illinois University Department of Chemistry and Biochemistry.

- Infrared Radiation. (n.d.). In University of Wisconsin-Platteville.

- Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

- 5 Aromatic Ring IR Ranges. (2025, May 8). Berkeley Learning Hub.

- Spectroscopy of Amines. (2024, March 24). In Chemistry LibreTexts.

- 2-Isopropyl-5-nitroaniline. (n.d.). In PubChem.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Infrared Spectra of Some Common Functional Groups. (2025, January 1). In Chemistry LibreTexts.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). In University of Colorado Boulder Department of Chemistry.

- How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? (2018, April 5). Quora.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). In JASCO Inc.

- Infrared Spectroscopy. (n.d.). In Illinois State University Department of Chemistry.

- Amine. (n.d.). In Wikipedia.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). In WikiEducator.

Sources

- 1. 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. quora.com [quora.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. drawellanalytical.com [drawellanalytical.com]